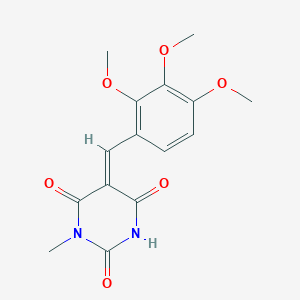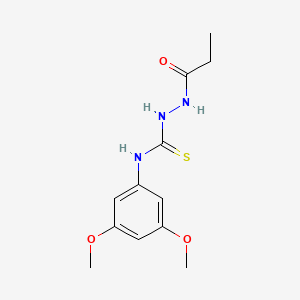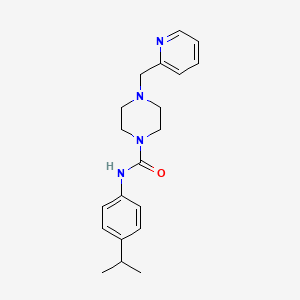
1-methyl-5-(2,3,4-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1-methyl-5-(2,3,4-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Meldrum's acid, which is a cyclic molecule containing two carbonyl groups. The addition of a 2,3,4-trimethoxybenzylidene group to Meldrum's acid results in the formation of this compound.
Aplicaciones Científicas De Investigación
Synthesis and Potential Bioactivity
Development of Antibacterial Agents : A novel route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines has been developed, involving the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in an acidic medium. This method yielded various derivatives, including 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a trimethoprim isomer with low antibacterial activity. This highlights the potential of such compounds in the development of new antibacterial agents (Stuart et al., 1983).
Antitumor Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine by a route that has general applicability to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines is described. This compound, BW301U, is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and has shown significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in antitumor therapy (Grivsky et al., 1980).
Synthetic Routes for Analogues : The synthesis of trimethoprim and its analogues, including routes that involve C-alkylation of pyrimidines with Mannich bases, demonstrates the chemical flexibility and potential for creating bioactive derivatives of the parent compound. These synthetic routes could lead to new molecules with enhanced biological properties (Roth, Strelitz, & Rauckman, 1980).
Propiedades
IUPAC Name |
(5E)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-17-14(19)9(13(18)16-15(17)20)7-8-5-6-10(21-2)12(23-4)11(8)22-3/h5-7H,1-4H3,(H,16,18,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVHWRIIWFVKS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)


![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)
![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)